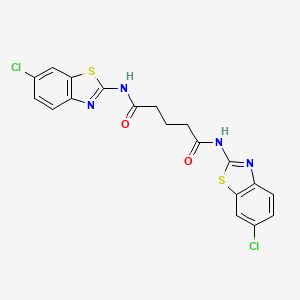![molecular formula C21H23ClN2O3S B3620984 (E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE](/img/structure/B3620984.png)
(E)-3-(2-CHLOROPHENYL)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-PROPENAMIDE
Overview
Description
The compound “3-(2-chlorophenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide” is a complex organic molecule. It contains a 2-chlorophenyl group, a 4-methyl-1-piperidinyl group, and a phenyl group, all attached to an acrylamide backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the acrylamide backbone, and the attachment of the 2-chlorophenyl, 4-methyl-1-piperidinyl, and phenyl groups . The exact synthesis process would depend on the specific reactions used and the order in which the groups are attached.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acrylamide backbone suggests that the molecule may have some degree of planarity, while the various attached groups could introduce steric hindrance and affect the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the acrylamide group could potentially undergo reactions at the carbonyl carbon or the nitrogen, while the chlorophenyl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the acrylamide could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption spectrum .Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c1-16-12-14-24(15-13-16)28(26,27)19-9-7-18(8-10-19)23-21(25)11-6-17-4-2-3-5-20(17)22/h2-11,16H,12-15H2,1H3,(H,23,25)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUXTJUCZYBWFY-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE](/img/structure/B3620903.png)
![N-(2-furylmethyl)-4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]cyclohexanecarboxamide](/img/structure/B3620904.png)

![2-(2-isopropyl-5-methylphenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3620928.png)

![N-cycloheptyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3620936.png)
![N-[4-(aminosulfonyl)benzyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B3620941.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B3620942.png)
![methyl {[5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3620947.png)
![1-(4-TERT-BUTYLBENZOYL)-3-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA](/img/structure/B3620963.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3620970.png)

![4-FLUORO-N-{[1-(4-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B3620976.png)
